Pentaacetyl-alpha-D-glucopyranose

Carbohydrate chemistry Quality control Anomeric purity

Pentaacetyl-alpha-D-glucopyranose (CAS 68069-84-1; also registered as CAS 604-68-2, 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose) is the fully acetylated α-anomer of D-glucose, with all five hydroxyl groups converted to acetate esters (molecular formula C₁₆H₂₂O₁₁, MW 390.34 g/mol). This compound belongs to the class of peracetylated monosaccharides widely employed as protected carbohydrate intermediates in glycosylation reactions, regioselective deprotection strategies, and organometallic coordination chemistry.

Molecular Formula C16H22O11
Molecular Weight 390.34 g/mol
CAS No. 68069-84-1
Cat. No. B12668385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentaacetyl-alpha-D-glucopyranose
CAS68069-84-1
Molecular FormulaC16H22O11
Molecular Weight390.34 g/mol
Structural Identifiers
SMILESCC(=O)C1(C(C(OC(C1(C(=O)C)OC(=O)C)(C(=O)C)OC(=O)C)CO)O)O
InChIInChI=1S/C16H22O11/c1-7(18)14(24)13(23)12(6-17)27-16(9(3)20,26-11(5)22)15(14,8(2)19)25-10(4)21/h12-13,17,23-24H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1
InChIKeyCROSTDAMOFQQPQ-LJIZCISZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentaacetyl-alpha-D-glucopyranose (CAS 68069-84-1): Anomerically Pure Peracetylated Glucose for Stereospecific Synthesis and Bioactivity Research


Pentaacetyl-alpha-D-glucopyranose (CAS 68069-84-1; also registered as CAS 604-68-2, 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose) is the fully acetylated α-anomer of D-glucose, with all five hydroxyl groups converted to acetate esters (molecular formula C₁₆H₂₂O₁₁, MW 390.34 g/mol) [1]. This compound belongs to the class of peracetylated monosaccharides widely employed as protected carbohydrate intermediates in glycosylation reactions, regioselective deprotection strategies, and organometallic coordination chemistry. The defining structural feature is the axial orientation of the acetoxy group at the anomeric C-1 position, which imparts physical, spectroscopic, and biological properties that are quantitatively distinct from its β-anomer counterpart (beta-D-glucose pentaacetate, CAS 604-69-3) . These differences—ranging from a ~21 °C lower melting point and ~20-fold larger specific rotation to divergent insulin secretory kinetics—render anomer identity the critical determinant of experimental outcome, not merely a cataloging detail [2].

Why Beta-D-Glucose Pentaacetate Cannot Replace Pentaacetyl-alpha-D-glucopyranose in Stereochemically Sensitive Applications


Although α- and β-D-glucose pentaacetate share identical molecular formulae (C₁₆H₂₂O₁₁) and molecular weight (390.34 g/mol), their anomeric configuration at C-1 dictates profoundly different physicochemical behavior and biological activity [1]. Procurement of a mixed-anomer or incorrectly specified product introduces a confounding variable that can compromise experimental reproducibility. Melting point alone differs by approximately 21 °C (α: 109–111 °C; β: 130–132 °C), while specific rotation diverges by a factor of roughly 20 (α: [α]²⁰/D +102°; β: [α]²⁰/D +5°) . In biological systems, the two anomers display opposite initial insulinotropic responses—the α-anomer elicits an immediate increase in insulin output, whereas the β-anomer first causes transient inhibition before a secondary rise [2]. In enzymatic processing, Candida rugosa lipase (CRL) regioselectively hydrolyzes the α-anomer at the 6-position in 70% overall yield, while Pseudomonas fluorescens lipase (PFL) targets the anomeric 1-position, yielding entirely different building blocks [3]. Generic substitution without anomer verification therefore risks generating structurally distinct products, misidentified biological responses, and unusable synthetic intermediates.

Head-to-Head Quantitative Evidence: Pentaacetyl-alpha-D-glucopyranose vs. Beta-D-Glucose Pentaacetate


Melting Point: 21 °C Anomeric Gap Enables Straightforward Identity Verification and Purity Assessment

The α-anomer (CAS 68069-84-1 / 604-68-2) melts at 109–111 °C, whereas the β-anomer (CAS 604-69-3) melts at 130–132 °C, representing a Δmp of approximately 21 °C measured under identical reporting conditions . This large melting point depression—among the widest anomeric mp separations reported for peracetylated monosaccharides—provides a simple, instrumentally undemanding method for anomer verification. Mixed-anomer or anomerized samples will exhibit broadened, depressed, or multi-event melting ranges, enabling rapid detection of configurational contamination without requiring chiral chromatography or polarimetry [1].

Carbohydrate chemistry Quality control Anomeric purity Identity testing

Specific Rotation: ~20-Fold Difference Provides a Sensitive Optical Purity Metric

The specific rotation of the α-anomer is [α]²⁰/D +102° (c=5 in chloroform), compared to [α]²⁰/D +5° (c=5 in chloroform) for the β-anomer—an approximately 20-fold difference in magnitude [1]. This large chiroptical divergence arises from the opposite configuration at the anomeric center and makes polarimetry a highly sensitive method for quantifying anomeric purity. Even minor β-anomer contamination (e.g., 5%) in an α-anomer sample will produce a measurable depression of the observed rotation, enabling straightforward specification compliance testing .

Stereochemistry Optical rotation Chiral purity Anomeric configuration

¹H NMR Anomeric Proton: 0.61 ppm Chemical Shift Separation and Distinct Coupling Constants Enable Unambiguous Structural Assignment

The anomeric proton (H-1) of pentaacetyl-α-D-glucopyranose resonates at δ 6.32 ppm with a coupling constant J = 3.4 Hz (equatorial–axial coupling, consistent with the α-configuration), whereas the β-anomer H-1 appears at δ 5.71 ppm with J = 6.7 Hz (axial–axial coupling) [1]. This yields a Δδ of 0.61 ppm—a separation easily resolved on any standard 300–400 MHz NMR spectrometer. The J values provide a second orthogonal diagnostic: the small coupling (3.4 Hz) of the α-anomer reflects the equatorial H-1, while the larger coupling (6.7 Hz) of the β-anomer reflects an axial H-1 [2].

NMR spectroscopy Structural elucidation Anomer identification Carbohydrate analysis

Insulin Secretion Kinetics: Opposite Initial Response Profiles Between α- and β-Anomers in Rat Pancreatic Islets

In isolated rat pancreatic islets perfused with 2.8 mM D-glucose, α-D-glucose pentaacetate (1.7 mM) caused an immediate increase in insulin output, whereas β-D-glucose pentaacetate (1.7 mM) first transiently inhibited insulin release before a secondary rise in secretory rate [1]. This qualitative kinetic divergence was observed within the same experimental system and at the same concentration, ruling out dose-dependent artifacts. Furthermore, the β-anomer significantly increased the paired ratio between D-[U-¹⁴C]glucose oxidation and D-[5-³H]glucose utilization, while the α-anomer failed to do so, indicating that the anomers engage distinct metabolic coupling pathways in islet cells [1].

Insulin secretagogue Diabetes research Anomer-specific pharmacology Pancreatic islet biology

Lipase-Catalyzed Regioselective Hydrolysis: α-Anomer Directs 6-Position Deacetylation in 70% Yield vs. 1-Position Hydrolysis for β-Anomer

Candida rugosa lipase (CRL) immobilized on octyl-agarose regioselectively hydrolyzes 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose exclusively at the primary 6-position, yielding 1,2,3,6-tetra-O-acetyl-α-D-glucopyranose in 70% overall yield after temperature- and pH-controlled acyl migration [1]. In contrast, Pseudomonas fluorescens lipase (PFL) under identical immobilization conditions directs hydrolysis to the anomeric 1-position of peracetylated pyranoses [1]. The α-anomeric configuration is therefore not merely a passive structural feature but an active determinant of enzymatic regioselectivity: the α-oriented C-1 acetoxy group sterically and electronically biases CRL toward the 6-position, whereas the β-configuration alters the hydrolysis site .

Biocatalysis Regioselective deprotection Carbohydrate building blocks Lipase specificity

Platinum(IV) Coordination Mode: α-Pentaacetyl Glucose Adopts a Distinct Oring+Oether+Oacetyl Tridentate Motif vs. OH+Oring+Oacetyl for Tetraacetyl-β-Glucose

In a direct comparative study, [PtMe₃(Me₂CO)₃]BF₄ was reacted with four acetylated carbohydrates under identical conditions (acetone, room temperature). Pentaacetyl-α-D-glucopyranose (C3) coordinated to the Pt(IV) center via a tridentate Oring+Oether+Oacetyl motif, whereas 1,2,3,4-tetraacetyl-β-D-glucopyranose (C2) used an OH+Oring+Oacetyl coordination mode [1]. The resulting trimethyl(carbohydrate)platinum tetrafluoroborate complexes were isolated in yields ranging from 26% to 87% across all four carbohydrate substrates, and the distinct coordination modes were established by ¹H, ¹³C, and ¹⁹⁵Pt NMR spectroscopy together with 2D NOE experiments [1].

Organometallic chemistry Platinum complexes Carbohydrate ligands Coordination chemistry

Evidence-Backed Application Scenarios for Pentaacetyl-alpha-D-glucopyranose in Synthesis, Bioactivity, and Coordination Chemistry


Stereospecific Chemoenzymatic Synthesis of 4-OH Building Blocks for (1→4)-Linked Oligosaccharides

Researchers engaged in oligosaccharide assembly requiring a free 4-hydroxyl group on a protected glucose building block should specify the α-anomer. As demonstrated by Terreni et al. (2002), Candida rugosa lipase (CRL) regioselectively hydrolyzes pentaacetyl-α-D-glucopyranose at the 6-position, and subsequent temperature- and pH-controlled acyl migration delivers 1,2,3,6-tetra-O-acetyl-α-D-glucopyranose (free 4-OH) in 70% overall yield [1]. This intermediate is directly suitable for (1→4)-glycosidic bond formation, a motif prevalent in natural oligosaccharides and pharmaceutically relevant glycoconjugates. Using the β-anomer would redirect enzymatic hydrolysis to the 1-position and produce a different regioisomer incompatible with 4-OH-targeted chemistry.

Anomer-Specific Insulin Secretagogue Research and Pancreatic Islet Pharmacology

Investigators studying glucose pentaacetate esters as insulin secretagogues or as probes of the stereospecific receptor postulated to mediate their insulinotropic action [1] must use anomerically defined material. The α-anomer elicits an immediate increase in insulin output from rat pancreatic islets, whereas the β-anomer first transiently inhibits secretion [1]. This kinetic dichotomy—established within the same study at identical concentration (1.7 mM) under 2.8 mM D-glucose—means that anomer identity, not merely the presence of the pentaacetate moiety, determines the biological response. Procurement of CAS 68069-84-1 with verified anomeric purity is therefore essential for reproducible pharmacological profiling and for distinguishing receptor-mediated from metabolism-mediated effects [2].

Platinum(IV)–Carbohydrate Conjugate Synthesis Requiring Oring+Oether+Oacetyl Tridentate Coordination

In the synthesis of trimethylplatinum(IV)–carbohydrate complexes, the α-pentaacetyl glucose ligand (C3) uniquely provides an Oring+Oether+Oacetyl tridentate donor set, as established by Junicke et al. (2000) through comparative coordination chemistry with four acetylated carbohydrates [1]. This coordination mode differs from the OH+Oring+Oacetyl motif of tetraacetyl-β-glucose (C2) and the Oring+Oether+Oether motif of pentaacetyl-β-mannose (C4) and pentaacetyl-β-galactose (C5). Researchers developing carbohydrate–metal conjugates where coordination geometry governs metal center stability, redox behavior, or biological activity should source the α-anomer to access this specific donor architecture [1].

Identity Verification and Anomeric Purity Quality Control Using Melting Point, Polarimetry, and ¹H NMR

Quality control laboratories supporting carbohydrate chemistry or pharmaceutical intermediate procurement can establish a three-tier identity verification protocol for pentaacetyl-α-D-glucopyranose. Tier 1: melting point (literature range 109–113 °C; β-anomer mp 130–132 °C provides a 21 °C negative control) [1]. Tier 2: specific rotation ([α]²⁰/D +102° in CHCl₃; β-anomer +5° provides a ~20-fold negative control) [2]. Tier 3: ¹H NMR H-1 signal (δ 6.32 ppm, J = 3.4 Hz; β-anomer δ 5.71 ppm, J = 6.7 Hz) [3]. Any single-tier deviation triggers rejection; concordance across all three tiers constitutes robust anomer authentication before the material enters production or research workflows.

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